7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine

USP28 inhibition Structure-Activity Relationship Deubiquitinase inhibitor

7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 339286-31-6; molecular formula C₇H₈ClN₅S; MW 229.69) is a heterocyclic compound belonging to the triazolo[4,5-d]pyrimidine class, featuring a chloro leaving group at the 7-position and a propylthio substituent at the 5-position. This compound serves as a critical penultimate intermediate in the industrial synthesis of ticagrelor—a blockbuster, reversibly-binding P2Y₁₂ receptor antagonist—and is also a starting material for medicinal chemistry campaigns targeting LSD1 (KDM1A), USP28, and other therapeutically relevant enzymes.

Molecular Formula C7H8ClN5S
Molecular Weight 229.69 g/mol
CAS No. 339286-31-6
Cat. No. B1610238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine
CAS339286-31-6
Molecular FormulaC7H8ClN5S
Molecular Weight229.69 g/mol
Structural Identifiers
SMILESCCCSC1=NC2=NNN=C2C(=N1)Cl
InChIInChI=1S/C7H8ClN5S/c1-2-3-14-7-9-5(8)4-6(10-7)12-13-11-4/h2-3H2,1H3,(H,9,10,11,12,13)
InChIKeyYDWQJACVMWFKSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 339286-31-6): Core Scaffold & Procurement Baseline


7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 339286-31-6; molecular formula C₇H₈ClN₅S; MW 229.69) is a heterocyclic compound belonging to the triazolo[4,5-d]pyrimidine class, featuring a chloro leaving group at the 7-position and a propylthio substituent at the 5-position [1]. This compound serves as a critical penultimate intermediate in the industrial synthesis of ticagrelor—a blockbuster, reversibly-binding P2Y₁₂ receptor antagonist—and is also a starting material for medicinal chemistry campaigns targeting LSD1 (KDM1A), USP28, and other therapeutically relevant enzymes [2]. Its unique substitution pattern directly dictates both synthetic utility and downstream biological performance, making it a non-fungible procurement item for any laboratory engaged in triazolopyrimidine-based drug discovery or ticagrelor-related process chemistry.

Why Generic Substitution Fails for 7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine


In-class triazolo[4,5-d]pyrimidines are not interchangeable because both the 5-position thioalkyl chain length and the 7-position halogen identity independently govern two orthogonal selection-critical properties: (1) the 7-chloro group is the essential leaving group for the nucleophilic aromatic substitution that installs the cyclopropylamino pharmacophore of ticagrelor—replacement with 7-H, 7-amino, or 7-alkoxy abrogates this reactivity [1]; (2) the 5-propylthio chain is not a generic lipophilic appendage but a potency-determining motif—systematic SAR shows that substituting propylthio with H, benzylthio, methyl, or propargylthio causes 11- to 32-fold losses in target inhibition (USP28 IC₅₀) [2]. Consequently, ordering a generic “7-chloro-triazolopyrimidine” or a shorter-chain thioether analog will result in either a non-reactive intermediate or a scaffold with severely compromised biological activity, undermining both synthetic campaigns and screening libraries.

Quantitative Differentiation Evidence for 7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine vs. Closest Analogs


5-Propylthio vs. H, Benzylthio, Methyl, or Propargylthio: USP28 Inhibitory Potency Head-to-Head

In a systematic R₁-group SAR study on 3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-amine derivatives (all bearing a 4-chlorobenzyl group at R₂), the 5-propylthio substituent (Compound 19) achieved an IC₅₀ of 1.10 ± 0.02 μmol/L against USP28. Replacing propylthio with H (Compound 21) increased the IC₅₀ to 12.26 ± 0.27 μmol/L (11.1-fold loss), with Bn-S (Compound 22) to 23.26 ± 0.59 μmol/L (21.1-fold loss), with Me (Compound 23) to 34.83 ± 1.27 μmol/L (31.7-fold loss), and with propargyl-S (Compound 24) to 14.46 ± 0.19 μmol/L (13.1-fold loss). The authors explicitly concluded that the propylthio group is essential for USP28 inhibitory activity [1].

USP28 inhibition Structure-Activity Relationship Deubiquitinase inhibitor

Synthetic Yield of 7-Chloro-5-(propylthio) Cyclopentane-Conjugated Intermediate in Ticagrelor Manufacture

In the improved ticagrelor synthesis reported by Li et al., the key step converting compound 4 to the 7-chloro-5-(propylthio)-triazolo[4,5-d]pyrimidine derivative—(1S,2S,3R,5S)-3-[7-chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol—was accomplished via a one-pot diazo-cyclization and deprotection sequence with a yield of 83.5% [1]. This intermediate contains the intact 7-chloro-5-(propylthio)-triazolo[4,5-d]pyrimidine core and directly demonstrates the productive reactivity of the 7-chloro group in the context of the 5-propylthio substitution pattern.

Ticagrelor synthesis Process chemistry Diazo-cyclization yield

Green Synthesis Total Yield and Final Purity Using 7-Chloro-5-(propylthio) Core Intermediate

Wu and Niu (2026) reported a four-step green synthesis of ticagrelor that proceeds through a key intermediate bearing the 7-chloro-5-(propylthio)-triazolo[4,5-d]pyrimidine core: 2-[[(3aR,4S,6R,6aS)-6-[[5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl]amino]-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol. Using tripotassium phosphate in water as an acid binding agent, this key intermediate was obtained in 93.8% yield. The overall four-step process achieved a total yield of 80.4% (based on starting material 2) with a final ticagrelor purity of 99.6% [1]. This route avoided organic solvents and organic bases in the key step, reducing cost and environmental burden.

Green chemistry Ticagrelor process optimization Industrial scalability

7-Chloro Leaving Group vs. 7-Amino: Divergent Roles in Synthesis vs. Metabolism

The 7-chloro group of the target compound is the critical leaving group that enables nucleophilic aromatic substitution with (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine to install the terminal pharmacophore of ticagrelor [1]. In contrast, the 7-amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives (e.g., AR-C133913XX, CAS 1251765-07-7, ticagrelor metabolite M5) represent metabolic endpoints rather than synthetic intermediates—they are products of in vivo metabolism of ticagrelor and cannot serve as productive precursors for API synthesis [2]. The 7-chloro compound is therefore the requisite procurement item for forward synthesis; the 7-amino analog is relevant only for impurity reference standards or metabolite identification.

Nucleophilic substitution Ticagrelor intermediate Metabolite differentiation

Commercial Purity Grade and Supplier Availability: 7-Chloro-5-(propylthio) vs. 7-Chloro-5-(methylthio)

7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 339286-31-6) is commercially available at NLT 98% purity from ISO-certified suppliers such as MolCore, with analytical characterization (NMR, HPLC, GC) provided . In comparison, the closest commercially available analog—7-Chloro-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 1350563-63-1)—is offered at 97% minimum purity (AKSci) to NLT 98% (MolCore) . While purity grades are comparable, the methylthio analog has a lower molecular weight (201.64 vs. 229.69 g/mol) and lacks the validated synthetic track record in ticagrelor manufacturing that the propylthio compound possesses.

Procurement Purity specification ISO certification

Recommended Application Scenarios for 7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 339286-31-6)


Ticagrelor API Manufacturing: Late-Stage Intermediate for Generic Drug Production

This compound is the definitive penultimate intermediate for ticagrelor synthesis. In the optimized green process achieving 80.4% total yield and 99.6% final purity, the 7-chloro-5-(propylthio)-triazolo[4,5-d]pyrimidine core is carried through the critical diazo-cyclization and subsequent amination steps. Procurement of the 5-methylthio or 7-amino analogs will not support this validated synthetic route [1].

USP28/LSD1/CCR7 Inhibitor Medicinal Chemistry: Scaffold with Validated Propylthio-Dependent Potency

SAR studies demonstrate that the 5-propylthio group is essential for target engagement. In USP28 inhibition, replacing propylthio with any other substituent (H, Bn-S, Me, propargyl-S) results in 11- to 32-fold potency loss. The target compound serves as an ideal starting material for further 7-position diversification via nucleophilic substitution, enabling rapid analog synthesis while retaining the potency-conferring 5-propylthio motif [2].

Triazolopyrimidine Focused Library Synthesis: 7-Chloro as Universal Diversification Handle

The 7-chloro group of this compound undergoes efficient nucleophilic substitution with a wide range of primary and secondary amines, hydrazines, and O-alkylhydroxylamines, as established by the solution-phase parallel synthesis methodology. This enables the construction of diverse 3,5,7-trisubstituted triazolo[4,5-d]pyrimidine libraries in good yields and purities [3]. The propylthio at C5 remains invariant, providing a consistent lipophilic anchor while the 7-position is systematically varied.

Ticagrelor Impurity Profiling and Reference Standard Qualification

Derivatives of the 7-chloro-5-(propylthio)-triazolo[4,5-d]pyrimidine core—including (3aR,4S,6R,6aS)-6-(7-chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (CAS 220241-61-2, standard purity 98%)—are identified as ticagrelor process impurities. The parent compound (CAS 339286-31-6) is essential for synthesizing, isolating, and characterizing these impurities to support ANDA regulatory filings and quality control method development .

Quote Request

Request a Quote for 7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.